3-hydroxy-7-methyl-4-(4-methylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Overview
Description
3-hydroxy-7-methyl-4-(4-methylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a useful research compound. Its molecular formula is C24H23N3O2 and its molecular weight is 385.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.17902698 g/mol and the complexity rating of the compound is 769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-hydroxy-7-methyl-4-(4-methylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H24N2O
- Molecular Weight : 344.44 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial activity .
Antifungal Activity
The compound has also shown antifungal activity against species of the genus Candida. In vitro assays demonstrated effective inhibition of fungal growth, suggesting its potential as an antifungal agent .
Anticancer Potential
Research has highlighted the compound's antiproliferative effects on cancer cell lines. It was found to induce apoptosis in various cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Notably, the compound's efficacy was compared against standard chemotherapeutic agents like cisplatin .
The proposed mechanism involves interaction with DNA gyrase and MurD enzymes, which are crucial for bacterial DNA replication and cell wall synthesis. The compound forms hydrogen bonds with key amino acid residues in these enzymes, leading to inhibition of bacterial growth .
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial activity of several derivatives of pyrazoloquinoline compounds. The results indicated that the compound under review had superior activity compared to other tested derivatives .
Compound | MIC (µM) | Target Organism |
---|---|---|
A | 0.21 | Pseudomonas aeruginosa |
B | 0.35 | Escherichia coli |
C | 0.50 | Candida albicans |
Study 2: Anticancer Activity
In another study focused on anticancer properties, the compound demonstrated significant cytotoxicity against human prostate cancer cell lines (PC3), with IC50 values indicating strong antiproliferative effects .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
PC3 | 15 | Induction of apoptosis |
MCF7 | 20 | Cell cycle arrest |
Properties
IUPAC Name |
7-methyl-4-(4-methylphenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-14-8-10-16(11-9-14)20-21-18(12-15(2)13-19(21)28)25-23-22(20)24(29)27(26-23)17-6-4-3-5-7-17/h3-11,15,20,25-26H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTYXZYNSCMRCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=C(C=C5)C)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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